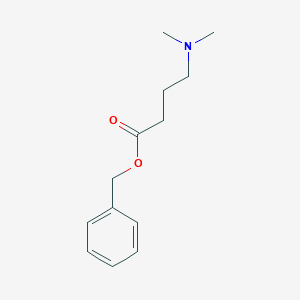
Benzyl 4-(dimethylamino)butanoate
货号 B8494269
分子量: 221.29 g/mol
InChI 键: AEIKFUZQNHDTPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08697604B2
Procedure details


85 g (380 mMol) 4-dimethylamino butyric acid benzylester 19 was stirred with 1 g Pd/C (5%) in 500 ml methanol. The reaction mixture was treated with hydrogen for 4 h. After removing the catalyst, methanol was distilled. A small volume of ethylacetate was added to the remaining residue so that the product would crystallise. The product was then filtered off and washed with ethylacetate.




Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:14][N:13]([CH3:15])[CH2:12][CH2:11][CH2:10][C:9]([OH:16])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCN(C)C)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst, methanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A small volume of ethylacetate was added to the remaining residue so that the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
would crystallise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was then filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethylacetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCCC(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
